

The Discovery and Synthesis of (E)-GW4064: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (E)-GW 4064

Cat. No.: B1672463

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(E)-GW4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis. Its discovery has provided a valuable chemical tool for elucidating the physiological functions of FXR and has spurred the development of FXR-targeted therapeutics for a range of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of (E)-GW4064, intended for researchers, scientists, and drug development professionals.

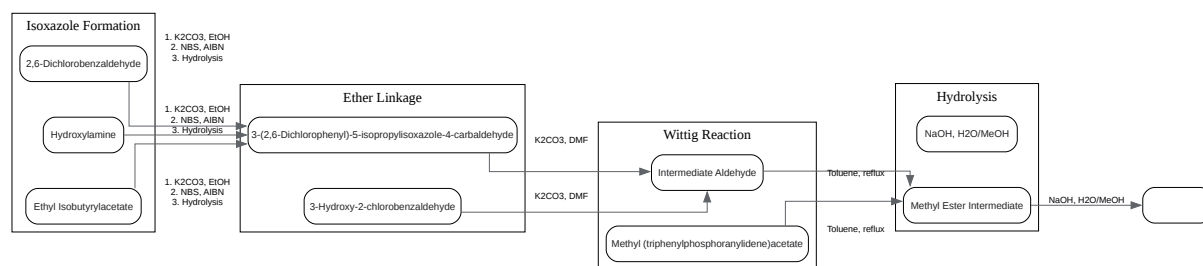
Discovery and Development

(E)-GW4064 was first reported by Maloney et al. in 2000 as a result of a high-throughput screening campaign to identify non-steroidal agonists for FXR. The isoxazole-based scaffold of GW4064 represented a novel chemotype with high affinity and efficacy for the receptor. Subsequent studies have extensively characterized its pharmacological profile, revealing its potent activation of FXR and its downstream signaling pathways. However, it is important to note that GW4064 also exhibits off-target activity, notably as a modulator of several G protein-coupled receptors (GPCRs), including histamine and muscarinic receptors.^[1] This necessitates careful interpretation of experimental results obtained using this compound.

Synthesis Pathway

The synthesis of (E)-GW4064, as described by Maloney et al., involves a multi-step sequence starting from readily available precursors. The key steps include the formation of the

substituted isoxazole core, followed by the introduction of the stilbene moiety via a Wittig reaction, and concluding with the hydrolysis of the ester to the final carboxylic acid.



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A simplified overview of the synthesis pathway for (E)-GW4064.

Biological Activity and Quantitative Data

(E)-GW4064 is a highly potent agonist of FXR. Its biological activity has been characterized in a variety of in vitro and in vivo models.

On-Target Activity: Farnesoid X Receptor (FXR)

Parameter	Value	Species	Assay Type	Reference
EC50	65 nM	Human	Cell-based reporter assay	[2]
EC50	0.15 μ M	Human	Cell-based mammalian one-hybrid assay	[1]

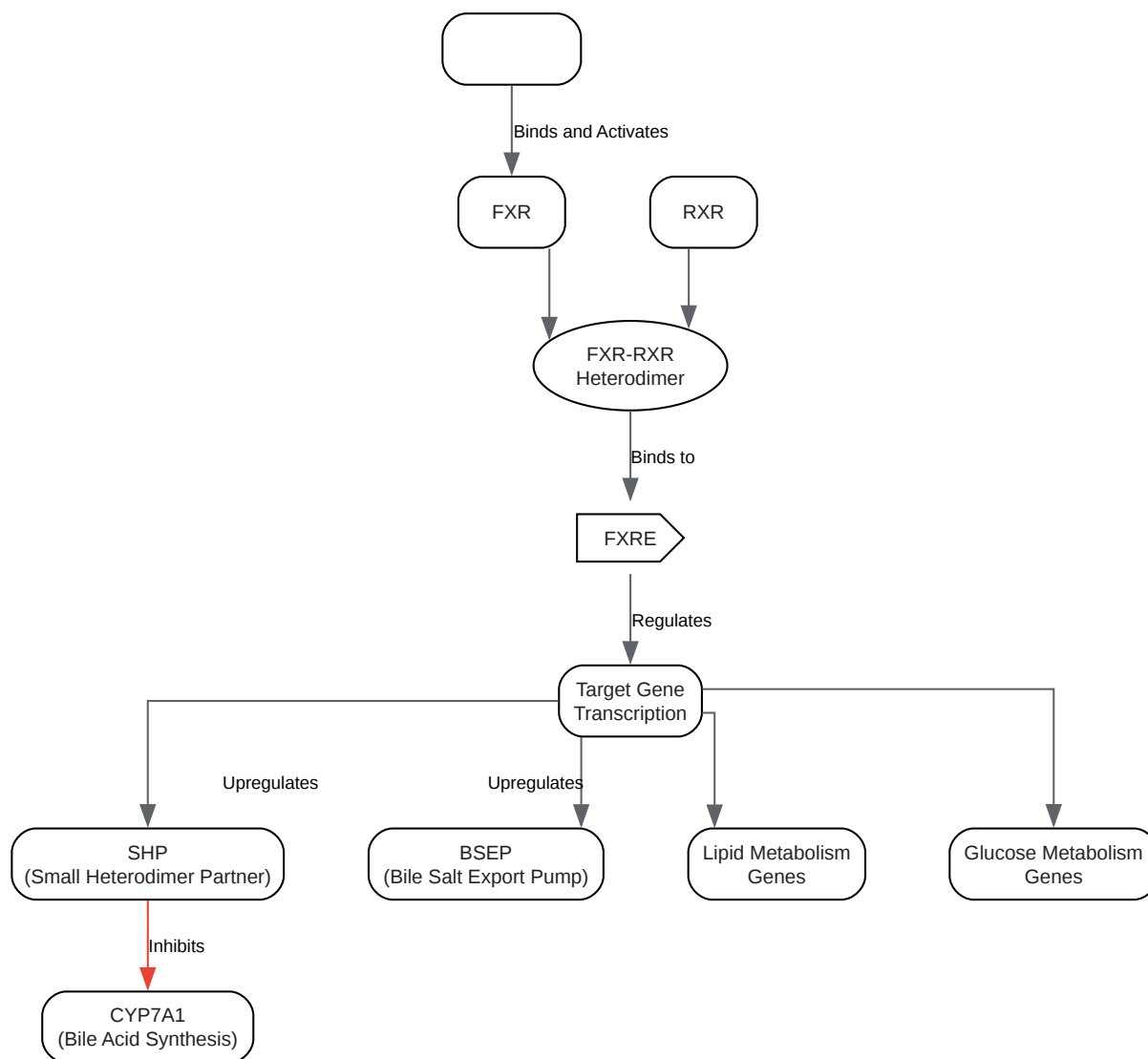
Off-Target Activity: G Protein-Coupled Receptors (GPCRs)

GW4064 has been shown to interact with several GPCRs, which can contribute to its overall pharmacological effects.

Receptor	Parameter	Value (μM)	Assay Type	Reference
Histamine H1 Receptor (H1R)	EC50	0.32	NFAT-RE Luciferase Reporter Assay	[1]
Histamine H1 Receptor (H1R)	Ki	4.10	Radioligand Binding Assay	[1]
Histamine H2 Receptor (H2R)	Ki	6.33	Radioligand Binding Assay	[1]
Muscarinic M1 Receptor	Ki	1.8	Radioligand Binding Assay	[1]
Muscarinic M2 Receptor	Ki	1.73	Radioligand Binding Assay	[1]
Muscarinic M3 Receptor	Ki	5.62	Radioligand Binding Assay	[1]
Muscarinic M5 Receptor	Ki	4.89	Radioligand Binding Assay	[1]
Angiotensin II Type 1 Receptor (AT1R)	Ki	0.94	Radioligand Binding Assay	[1]

Signaling Pathways

The primary mechanism of action of (E)-GW4064 is through the activation of FXR. Upon ligand binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in various metabolic processes.



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Simplified signaling pathway of (E)-GW4064 via FXR activation.

Experimental Protocols

Radioligand Binding Assay for GPCRs

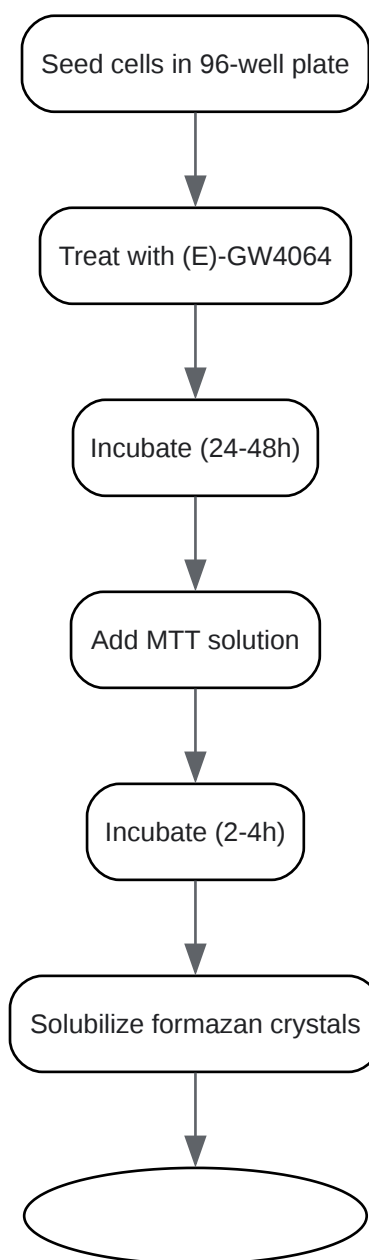
This protocol is a general representation based on the cited literature. Specific details may vary between laboratories and target receptors.

- **Membrane Preparation:** Membranes from cells expressing the receptor of interest are prepared by homogenization and centrifugation.
- **Binding Reaction:** Membranes are incubated with a specific radioligand (e.g., [3H]-pyrilamine for H1R) and varying concentrations of (E)-GW4064 in a suitable binding buffer.
- **Incubation:** The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Washing:** Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
- **Detection:** The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
- **Data Analysis:** The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The K_i values are then calculated using the Cheng-Prusoff equation.^[1]

Cell Viability (MTT) Assay

- **Cell Seeding:** Cells (e.g., MCF-7 or HEK293T) are seeded in 96-well plates at a predetermined density.
- **Treatment:** After cell attachment, the medium is replaced with fresh medium containing various concentrations of (E)-GW4064 or vehicle control.
- **Incubation:** Cells are incubated for a specified duration (e.g., 24 or 48 hours).
- **MTT Addition:** MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

- Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.^[1]



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A general workflow for a cell viability MTT assay.

Conclusion

(E)-GW4064 remains a cornerstone tool for investigating the multifaceted roles of FXR in health and disease. Its well-defined synthesis and potent biological activity have been instrumental in advancing our understanding of nuclear receptor signaling. However, researchers must remain cognizant of its off-target effects to ensure the accurate interpretation of experimental outcomes. This guide provides a foundational understanding of (E)-GW4064, serving as a valuable resource for its application in biomedical research and drug discovery.

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